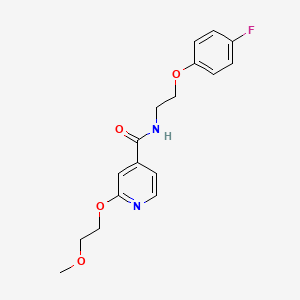

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

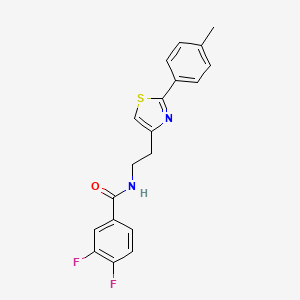

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has gained significant attention in the scientific community due to its potential use in the treatment of chronic pain conditions. In

Aplicaciones Científicas De Investigación

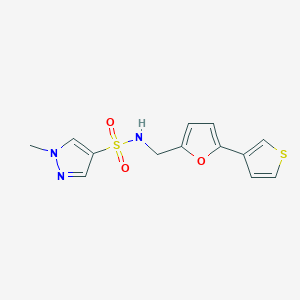

Fluoroionophores for Metal Detection

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide and its derivatives have applications as fluoroionophores, substances that can form complexes with metals and exhibit fluorescence. These fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives, showing significant spectral diversity when interacting with various metal cations. Specifically, these compounds can chelate Zn^2+ in both organic and semi-aqueous solutions, identifying Zn^2+ among acetates, chloride, and perchlorate salts. Such specificity and sensitivity make these fluoroionophores valuable for cellular metal staining, offering potential applications in biological research and medical diagnostics to track and analyze metal ions within cellular environments (Hong et al., 2012).

Synthesis and Biological Activity of Fluorinated Compounds

Research into fluorinated compounds, such as those structurally related to this compound, has shown that fluorination can significantly impact the biological activity of chemical entities. For instance, fluorinated retinoic acids and their analogues have been synthesized and tested for their antipapilloma effect in chemically induced skin papillomas in mice, revealing the potential of fluorinated derivatives in therapeutic applications. These studies highlight the role of fluorination in enhancing the biological properties of compounds, potentially leading to more effective treatments for various conditions (Chan et al., 1982).

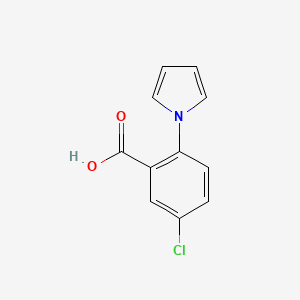

Directed Assembly of Copper(II)-Carboxylates

The compound's structural framework facilitates the directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs, utilizing isonicotinamide as a supramolecular reagent. This process demonstrates the compound's utility in creating inorganic–organic hybrid materials with consistent supramolecular motifs, despite the presence of structurally diverse inorganic building blocks. The ability to form such structures could be leveraged in material science for the development of novel materials with specific electronic, magnetic, or catalytic properties (Aakeröy et al., 2003).

Ligand Binding and Synthesis of Tropane Ring Analogues

Investigations into the synthesis of tropane ring analogues, including those related to this compound, have explored their potential in ligand binding applications. Such studies contribute to our understanding of the structural requirements for binding to specific receptors or transporters, which is crucial for the design of new therapeutic agents. Understanding how different structural elements affect binding affinity and selectivity can guide the development of drugs with improved efficacy and reduced side effects (Keverline-Frantz et al., 1998).

Propiedades

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4/c1-22-10-11-24-16-12-13(6-7-19-16)17(21)20-8-9-23-15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMOPNGGQUJTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2729780.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)

![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)

![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)